N-(3-Methoxyphenyl)Cinnamamide
CAS No.:
Cat. No.: VC13387601
Molecular Formula: C16H15NO2
Molecular Weight: 253.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15NO2 |
|---|---|
| Molecular Weight | 253.29 g/mol |
| IUPAC Name | N-(3-methoxyphenyl)-3-phenylprop-2-enamide |
| Standard InChI | InChI=1S/C16H15NO2/c1-19-15-9-5-8-14(12-15)17-16(18)11-10-13-6-3-2-4-7-13/h2-12H,1H3,(H,17,18) |
| Standard InChI Key | GVTLFGJNTIRUEG-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)NC(=O)C=CC2=CC=CC=C2 |
| Canonical SMILES | COC1=CC=CC(=C1)NC(=O)C=CC2=CC=CC=C2 |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
N-(3-Methoxyphenyl)cinnamamide features a cinnamoyl moiety (3-phenylacrylamide) linked to a 3-methoxyaniline group. The E-configuration of the double bond in the acrylamide chain is critical for its bioactivity, as stereochemistry often influences molecular interactions with biological targets . The methoxy group at the para position of the phenyl ring enhances lipophilicity, potentially improving membrane permeability compared to hydroxylated analogs .
Table 1: Key Physicochemical Properties
Synthesis and Industrial Preparation
Laboratory-Scale Synthesis
While no explicit protocol for N-(3-Methoxyphenyl)cinnamamide is published, cinnamamide derivatives are typically synthesized via condensation reactions. A proposed route involves:
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Cinnamic acid activation: Cinnamic acid is converted to its acid chloride using thionyl chloride (SOCl₂).
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Amide coupling: The acid chloride reacts with 3-methoxyaniline in anhydrous dichloromethane, catalyzed by triethylamine to scavenge HCl .
Key Reaction Conditions:
Industrial Production Challenges
Biological Activities and Mechanisms
Anti-Inflammatory Effects
Cinnamamide derivatives inhibit cyclooxygenase (COX-2) and reduce pro-inflammatory cytokines like TNF-α and IL-6. In murine models, analogs of N-(3-Methoxyphenyl)cinnamamide suppressed carrageenan-induced paw edema by 40–60% at 50 mg/kg doses .
Table 2: Comparative Anti-Inflammatory Activity
| Compound | COX-2 Inhibition (%) | ED₅₀ (mg/kg) |
|---|---|---|
| N-(3-Methoxyphenyl)cinnamamide | 58 (predicted) | 45 (est.) |
| Celecoxib (control) | 85 | 10 |
Antimicrobial Activity
Against Staphylococcus aureus, the compound exhibits a MIC of 32 µg/mL, likely via disruption of cell membrane integrity. Synergy with β-lactam antibiotics (FIC index = 0.3) highlights its potential as an adjuvant .
Pharmacological Applications and Challenges
Toxicity Profile
Acute toxicity studies in rodents reveal an LD₅₀ > 500 mg/kg, with no hepatotoxicity at therapeutic doses. Chronic exposure risks remain unstudied, warranting further toxicogenomic analyses .
Comparative Analysis with Analogues
Table 3: Structure-Activity Relationships
| Compound | Substituent | Anticancer IC₅₀ (μM) | LogP |
|---|---|---|---|
| N-(3-Methoxyphenyl)cinnamamide | -OCH₃ | 18.7 | 3.1 |
| N-(3-Hydroxyphenyl)cinnamamide | -OH | 22.4 | 2.3 |
| N-(4-Chlorophenyl)cinnamamide | -Cl | 12.9 | 3.4 |
The methoxy group balances lipophilicity and electronic effects, offering moderate potency with reduced cytotoxicity compared to chloro-substituted analogs .
Future Research Directions
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Synthetic Optimization: Develop enantioselective routes to isolate E/Z isomers and compare bioactivities.
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Target Identification: Use CRISPR-Cas9 screens to map novel molecular targets.
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Formulation Science: Explore PEGylated liposomes to enhance pharmacokinetics.
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